6-bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone
Description
6-Bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with bromine at position 6, a phenyl group at position 4, and a pyrazoline ring at position 2. The pyrazoline moiety is further functionalized with a 2-bromobenzoyl group and a 4-methoxyphenyl group.
Properties
IUPAC Name |
6-bromo-3-[2-(2-bromobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23Br2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVRJIOQJWSSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound possesses a molecular formula of C32H23Br2N3O3 and includes multiple pharmacophoric elements, such as the quinolinone and pyrazole moieties, which are known for their diverse biological activities. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyrazole rings have shown promising activity against various viruses. In a study assessing heterocyclic compounds, certain pyrazole derivatives exhibited up to 91% inhibition of HSV-1 replication in Vero cells at a concentration of 50 µM, with low cytotoxicity (CC50 = 600 µM) .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related quinolinone derivatives has demonstrated their effectiveness against bacterial strains by targeting DNA synthesis mechanisms. For example, fluoroquinolones, which share structural similarities with quinolinones, inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Study 1: Antiviral Efficacy
A study investigating a series of novel heterocyclic compounds found that specific derivatives exhibited significant antiviral activity against BVDV in MDBK cells. One compound demonstrated lower cytotoxicity compared to ribavirin, a standard antiviral drug . This suggests that similar compounds might be effective against other viral infections.
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial agents derived from quinolinones, several compounds were synthesized and screened for efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the chemical structure enhanced antibacterial activity significantly .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The 2-bromobenzoyl group in the target compound differs from the 3-chlorobenzoyl group in , altering steric and electronic properties. Bromine’s larger size and stronger electron-withdrawing effect may enhance binding affinity in therapeutic targets compared to chlorine . The 4-nitrophenyl and trimethoxybenzoyl groups in significantly elevate molecular weight and polarity, likely impacting pharmacokinetic properties .
The EIF2AK3 activator designation for ’s compound highlights the role of pyrazoline derivatives in modulating stress-response pathways, a property that could extend to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
